Acamprosate

Description

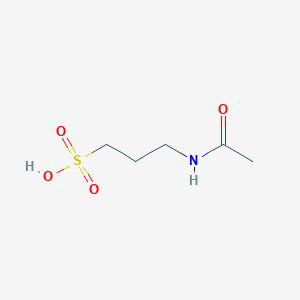

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetamidopropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-5(7)6-3-2-4-11(8,9)10/h2-4H2,1H3,(H,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCGFAGUEYAMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77337-70-3 (mono-hydrochloride salt), 77337-71-4 (mono-potassium salt), 77337-72-5 (mono-lithium salt), 77337-73-6 (calcium[2:1] salt), 77337-74-7 (magnesium[2:1] salt) | |

| Record name | Acamprosate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044259 | |

| Record name | Acamprosate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acamprosate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>5mg/mL, 1.88e+01 g/L | |

| Record name | Acamprosate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acamprosate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77337-76-9 | |

| Record name | Acamprosate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77337-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acamprosate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acamprosate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acamprosate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(acetylamino)propanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACAMPROSATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K14YGM3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACAMPROSATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acamprosate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>300 | |

| Record name | Acamprosate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Acamprosate's Modulation of the Glutamatergic System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acamprosate, a synthetic drug compound chemically known as Calcium Acetylhomotaurinate, is a crucial therapeutic agent for maintaining abstinence in individuals with alcohol dependence.[1][] Its efficacy is largely attributed to its modulatory effects on the brain's neurotransmitter systems, particularly the glutamatergic system, which is significantly disrupted by chronic alcohol consumption.[1] This technical guide provides an in-depth exploration of this compound's mechanism of action on the glutamatergic system, summarizing key experimental findings, detailing methodologies, and visualizing complex interactions.

Chronic alcohol exposure leads to a neuroadaptive response characterized by an upregulation of the glutamatergic system to counteract the inhibitory effects of alcohol.[1][3] Upon cessation of drinking, this hyperactivity of the glutamatergic system contributes to the symptoms of alcohol withdrawal, including anxiety, insomnia, and craving. This compound is thought to restore the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission, thereby alleviating these withdrawal symptoms and supporting abstinence.

Core Mechanism of Action on the Glutamatergic System

This compound's primary action on the glutamatergic system is to attenuate the hyperexcitability that occurs during alcohol withdrawal. It achieves this through a multi-faceted interaction with key components of the glutamatergic signaling pathway, including N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptor 5 (mGluR5).

Interaction with NMDA Receptors

This compound's interaction with NMDA receptors is complex and appears to be modulatory rather than a direct competitive antagonism. It is considered a functional glutamate antagonist and a partial co-agonist at the NMDA receptor. This dual action allows it to dampen excessive glutamate activity during withdrawal while potentially supporting basal receptor function.

Several studies suggest that this compound's effect on NMDA receptors may be indirect, possibly mediated through interactions with the polyamine site or by influencing the receptor's response to alcohol. For instance, one study reported a biphasic influence on dizocilpine binding to the NMDA pore in naïve rats, with potentiation at low doses and inhibition at high doses, while only inhibition was observed in rats with chronic ethanol exposure.

Role of Metabotropic Glutamate Receptor 5 (mGluR5)

Evidence suggests that this compound may also exert its effects by modulating the metabotropic glutamate receptor subtype 5 (mGluR5). Some studies propose that this compound acts as an mGluR5 antagonist, and its ability to attenuate alcohol withdrawal symptoms is absent in mGluR5 knockout mice, indicating the necessity of this receptor for this compound's action. However, other research has indicated that this compound does not directly bind to mGluR5 receptors, suggesting a more complex, indirect interaction.

Reduction of Glutamate Levels

A key outcome of this compound's activity is the reduction of the surge in extracellular glutamate that occurs during alcohol withdrawal. Preclinical studies have demonstrated that this compound prevents the withdrawal-induced increase in glutamate in the nucleus accumbens of alcohol-dependent rats. This effect is corroborated by clinical findings where this compound treatment was associated with a decrease in frontal lobe glutamate in recently abstinent alcohol-dependent patients, as measured by magnetic resonance spectroscopy (MRS).

Modulation of Calcium Signaling

Chronic alcohol use and withdrawal are associated with dysregulated calcium signaling. This compound has been shown to reduce calcium fluxes through voltage-operated channels. Furthermore, some research suggests that the calcium moiety of the this compound molecule (calcium acetylhomotaurinate) may be the active component responsible for its therapeutic effects.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on the interaction of this compound with the glutamatergic system.

| Parameter | Value | Experimental Model | Reference |

| NMDA Receptor Binding Affinity (Dizocilpine site) | >1 mM | Rat brain membranes | |

| NMDA Receptor Binding Affinity (Spermidine site) | 600 μM | Rat brain membranes | |

| IC50 for NMDA-receptor antagonism (NR1-1a/NR2A) | ~350 µM | Xenopus oocytes | |

| IC50 for NMDA-receptor antagonism (NR1-1a/NR2B) | ~250 µM | Xenopus oocytes | |

| IC50 for NMDA-receptor antagonism (Hippocampal neurons) | ~5.5 mM | Cultured rat hippocampal neurons |

Table 1: this compound Binding Affinities and Antagonistic Potency at NMDA Receptors

| Study Type | Brain Region | Effect on Glutamate | Measurement Technique | Reference |

| Preclinical (Rats) | Nucleus Accumbens | Prevented withdrawal-induced increase | Microdialysis | |

| Clinical (Humans) | Midline Anterior Cingulate Cortex | Reduced elevated levels | Magnetic Resonance Spectroscopy (MRS) | |

| Clinical (Humans) | Anterior Cingulate Gyrus | Significantly suppressed levels over 4 weeks | Magnetic Resonance Spectroscopy (MRS) | |

| Preclinical (Mice) | Nucleus Accumbens | Reduced Glutamate+Glutamine (Glx) and glutamine levels in ENT1-/- mice | Magnetic Resonance Spectroscopy (MRS) | |

| Clinical (Humans) | Serum | Decreased in responders to treatment | Metabolomic analysis |

Table 2: Effects of this compound on Glutamate Levels

Experimental Protocols

Microdialysis for Measuring Extracellular Glutamate

-

Objective: To measure the concentration of extracellular amino acids, including glutamate, in the nucleus accumbens of rats during ethanol withdrawal.

-

Methodology:

-

Male Wistar rats were made alcohol-dependent through ethanol inhalation for 4 weeks. A control group received this compound (400 mg/kg/day) orally concurrently with ethanol exposure.

-

A microdialysis probe was surgically implanted into the nucleus accumbens.

-

During the withdrawal phase, dialysate samples were collected.

-

The concentrations of glutamate and other amino acids in the dialysate were determined using high-performance liquid chromatography (HPLC) with OPA/BME precolumn derivatization and electrochemical detection.

-

Magnetic Resonance Spectroscopy (MRS) for Measuring Brain Glutamate in Humans

-

Objective: To evaluate the effect of this compound treatment on glutamate levels in the midline anterior cingulate cortex (MACC) of alcohol-dependent patients.

-

Methodology:

-

Thirteen subjects with alcohol dependence and 16 healthy controls were recruited.

-

Baseline MACC glutamate levels were measured using 1H-MRS on a 3T scanner. The echo-time-averaged PRESS sequence was used to detect glutamate's resonance line at 2.35 ppm.

-

A subset of the alcohol-dependent subjects (n=9) received this compound treatment for 4 weeks.

-

MACC glutamate levels were re-measured after the treatment period.

-

Data were corrected for cerebrospinal fluid (CSF) contribution.

-

Electrophysiology for Assessing NMDA Receptor Antagonism

-

Objective: To study the pharmacological effects of this compound on NMDA receptors.

-

Methodology:

-

Whole-cell patch-clamp recordings were performed on cultured rat hippocampal neurons.

-

NMDA-induced currents were elicited by the application of NMDA.

-

The effect of different concentrations of this compound on the amplitude of these currents was measured to determine its antagonistic potency (IC50).

-

Similar experiments were conducted on Xenopus oocytes and HEK-293 cells expressing specific recombinant NMDA receptor subunits (NR1-1a/NR2A and NR1-1a/NR2B).

-

Signaling Pathways and Experimental Workflows

Caption: this compound's mechanism on the glutamatergic system.

Caption: Workflow for MRS study of this compound's effect.

Conclusion

This compound plays a critical role in the management of alcohol dependence by restoring the balance of the glutamatergic system. Its multifaceted mechanism of action, involving the modulation of NMDA and mGluR5 receptors, leads to a reduction in the hyperglutamatergic state associated with alcohol withdrawal. This, in turn, alleviates withdrawal symptoms and supports sustained abstinence. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and clinicians working to further understand and optimize the therapeutic use of this compound. Future research should continue to elucidate the precise molecular targets of this compound and explore the potential for personalized medicine based on individual glutamatergic profiles.

References

Acamprosate's Modulation of NMDA Receptor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acamprosate, a drug utilized in the management of alcohol dependence, exerts a complex modulatory effect on N-methyl-D-aspartate (NMDA) receptor activity. This technical guide provides an in-depth exploration of the core mechanisms through which this compound interacts with and influences NMDA receptors. A central theme of this compound's action is its indirect modulation of the receptor, rather than direct competitive antagonism. Evidence points towards a nuanced interplay involving the polyamine binding site and a potential mediation through metabotropic glutamate receptor 5 (mGluR5). Furthermore, this compound has been demonstrated to alter the expression of specific NMDA receptor subunits, suggesting a role in neuroplasticity. This document synthesizes key quantitative data, details prevalent experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows to provide a comprehensive resource for the scientific community.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a key player in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological and psychiatric conditions, including alcohol dependence. Chronic alcohol use leads to an upregulation of NMDA receptors, contributing to the hyperexcitability and withdrawal symptoms observed during abstinence[1]. This compound is thought to restore the balance of excitatory and inhibitory neurotransmission, in part, by attenuating this NMDA receptor hyperactivity[1][2]. This guide delves into the molecular mechanisms underpinning this compound's effects on NMDA receptor function.

Quantitative Data on this compound's Interaction with NMDA Receptors

The following tables summarize the quantitative data from key studies investigating the effects of this compound on NMDA receptor activity and expression.

Table 1: Inhibitory Concentration (IC50) of this compound on NMDA Receptor-Mediated Currents

| Cell Type/Receptor Composition | IC50 Value (approx.) | Reference |

| Cultured Hippocampal Neurons | 5.5 mM | [3][4] |

| Xenopus Oocytes (NR1-1a/NR2A) | 350 µM | |

| Xenopus Oocytes (NR1-1a/NR2B) | 250 µM | |

| HEK-293 Cells (NR1-1a/NR2A or NR2B) | No significant effect |

Table 2: Effect of this compound on NMDA Receptor Subunit Expression

| Brain Region | NMDA Receptor Subunit | Change in Protein Levels (% of control) | Reference |

| Cortex | NR1-3/1-4 | 190 ± 11% | |

| Hippocampus | NR1-1/1-2 | 163 ± 11% |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound's role in modulating NMDA receptor activity.

Electrophysiological Recording of NMDA Receptor Currents

This protocol is a generalized procedure for measuring NMDA receptor-mediated currents in cultured neurons or Xenopus oocytes to assess the effect of this compound.

Objective: To determine the inhibitory concentration (IC50) of this compound on NMDA receptor-mediated currents.

Materials:

-

Cultured hippocampal neurons or Xenopus oocytes expressing specific NMDA receptor subunits.

-

Patch-clamp setup (amplifier, micromanipulator, perfusion system).

-

Recording electrodes.

-

External solution (e.g., containing in mM: 150 NaCl, 5.4 KCl, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.4).

-

Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).

-

NMDA and glycine (co-agonist).

-

This compound solutions of varying concentrations.

Procedure:

-

Cell Preparation: Prepare cultured neurons or oocytes expressing the NMDA receptor subunits of interest.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Clamp the cell at a holding potential of -60 mV.

-

Perfuse the cell with the external solution.

-

-

Application of Agonists:

-

Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

-

Record the peak and steady-state current.

-

-

Application of this compound:

-

Co-apply varying concentrations of this compound with the NMDA/glycine solution.

-

Record the resulting currents at each this compound concentration.

-

-

Data Analysis:

-

Measure the percentage of inhibition of the NMDA-induced current by each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blotting for NMDA Receptor Subunit Expression

This protocol outlines the steps for quantifying changes in NMDA receptor subunit protein levels in brain tissue following this compound treatment.

Objective: To determine the effect of this compound on the expression levels of NMDA receptor subunits in specific brain regions.

Materials:

-

Brain tissue from control and this compound-treated animals.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels.

-

Electrophoresis and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for NMDA receptor subunits (e.g., anti-NR1, anti-NR2B).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Sample Preparation:

-

Dissect the brain regions of interest (e.g., cortex, hippocampus) from control and this compound-treated animals.

-

Homogenize the tissue in ice-cold lysis buffer.

-

Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities for the target NMDA receptor subunits and a loading control (e.g., β-actin).

-

Normalize the subunit band intensities to the loading control and compare the levels between control and this compound-treated groups.

-

Radioligand Binding Assay

This protocol describes a method to study the interaction of this compound with the NMDA receptor complex using a radiolabeled ligand, such as [3H]dizocilpine (MK-801), which binds to the ion channel pore.

Objective: To investigate the effect of this compound on the binding of a radioligand to the NMDA receptor.

Materials:

-

Rat brain membrane preparations.

-

[3H]dizocilpine (MK-801).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glutamate and glycine.

-

This compound solutions.

-

Scintillation counter and vials.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.

-

Binding Reaction:

-

In a reaction tube, combine the brain membrane preparation, [3H]dizocilpine, and the binding buffer.

-

To assess the effect of this compound, add varying concentrations of this compound to the reaction mixture.

-

Include tubes with an excess of unlabeled dizocilpine to determine non-specific binding.

-

The presence of glutamate and glycine is often required to open the ion channel and allow [3H]dizocilpine binding.

-

-

Incubation: Incubate the reaction tubes at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

-

Filtration:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the effect of this compound on the specific binding of [3H]dizocilpine.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways of this compound's action and a general experimental workflow for its investigation.

Proposed Signaling Pathway of this compound's Indirect Modulation of the NMDA Receptor

Caption: Indirect modulation of the NMDA receptor by this compound via the polyamine site.

Proposed Signaling Pathway of this compound's Modulation via mGluR5

References

- 1. The clinical pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective and abstinence-promoting effects of this compound: elucidating the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The anti-craving compound this compound acts as a weak NMDA-receptor antagonist, but modulates NMDA-receptor subunit expression similar to memantine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Properties of Acamprosate in Alcohol Withdrawal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alcohol withdrawal is characterized by a state of neuronal hyperexcitability, primarily driven by a hyperglutamatergic state, which can lead to significant neurotoxicity and contribute to relapse. Acamprosate (calcium acetylhomotaurine) is an FDA-approved medication for maintaining abstinence in alcohol-dependent patients. Beyond its well-documented effects on drinking behavior, a growing body of evidence highlights its neuroprotective properties. This document provides an in-depth technical overview of this compound's core mechanisms of action, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing the underlying signaling pathways. This compound appears to exert its neuroprotective effects by normalizing the dysregulation of N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic neurotransmission that occurs during chronic alcohol exposure and withdrawal.[1] By attenuating glutamate-induced excitotoxicity, this compound may protect vulnerable neurons from damage and cell death, thereby supporting neuronal recovery and stabilizing brain function during early abstinence.[2][3]

The Neurotoxic Challenge of Alcohol Withdrawal

Chronic exposure to alcohol, a central nervous system depressant, leads to adaptive changes in brain neurochemistry to maintain homeostasis. Alcohol enhances the function of inhibitory gamma-aminobutyric acid (GABA) systems and suppresses the function of excitatory glutamate systems.[4][5] The brain compensates by downregulating GABAₐ receptors and upregulating excitatory glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) subtype.

Upon abrupt cessation of alcohol intake, this rebalanced system is thrown into disarray. The brain is left with reduced inhibitory GABAergic function and a hyper-functional glutamatergic system. This results in a surge of glutamate release, leading to a state of severe neuronal hyperexcitability. This hyperglutamatergic state is not only responsible for many of the acute withdrawal symptoms (e.g., anxiety, insomnia, seizures) but is also directly neurotoxic. The overactivation of NMDA receptors leads to an excessive influx of calcium (Ca²⁺) into neurons, triggering downstream apoptotic pathways, increasing oxidative stress, and ultimately causing neuronal damage and death—a process known as excitotoxicity.

Core Mechanism of this compound's Neuroprotective Action

The primary neuroprotective mechanism of this compound is its ability to counteract the hyperglutamatergic state associated with alcohol withdrawal. It effectively restores the balance between excitatory and inhibitory neurotransmission.

This compound's action is centered on the glutamatergic system, though its precise molecular interaction is complex.

-

NMDA Receptor Modulation : The drug is considered a functional antagonist or a "partial co-agonist" at the NMDA receptor. It appears to normalize the pathological over-activity of these receptors during withdrawal without significantly affecting their normal physiological function. This is a key distinction from direct NMDA antagonists, which can have significant side effects. This compound has been shown to reduce spermidine-induced neurotoxicity, suggesting an indirect inhibitory effect on NMDA receptors, possibly via the polyamine site.

-

Attenuation of Glutamate Release : Preclinical studies have demonstrated that this compound can prevent the surge in extracellular glutamate concentrations in key brain regions, like the nucleus accumbens, that occurs during acute alcohol withdrawal.

By dampening the overactive glutamate system, this compound helps restore the crucial balance between excitatory (glutamate) and inhibitory (GABA) signaling that is disrupted by chronic alcohol use. Some evidence also suggests that this compound may promote the release of taurine, an inhibitory neuromodulator, which would further contribute to decreasing neuronal hyperexcitability. This stabilization of brain chemistry is believed to reduce the physiological and psychological distress that drives relapse and contributes to its neuroprotective profile.

Preclinical Evidence of Neuroprotection

A range of in vivo and in vitro studies in animal models provide quantitative evidence for this compound's neuroprotective effects.

| Study Focus | Animal Model | This compound Dosage | Key Quantitative Finding | Reference |

| Alcohol Intake | Ethanol-dependent rats | 200 mg/kg | 50-70% reduction in ethanol intake. | |

| Withdrawal-Induced Hyperactivity | Male Wistar rats after 1 week of 20% ethanol solution | 200 mg/kg, i.p. | Significant reduction in hyperlocomotion during withdrawal. | |

| Glutamate Levels | Chronically alcoholized rats | 400 mg/kg | Prevents the increase in glutamate in the nucleus accumbens during withdrawal. | |

| Neurotoxicity | Organotypic hippocampal slice cultures | N/A | Inhibits neurotoxicity caused by anoxia; effectively blocks excitotoxicity produced by ethanol. | |

| Alcohol Deprivation Effect | Male Wistar rats (operant self-administration) | 100 and 200 mg/kg (chronic) | Blocked the increased ethanol consumption observed after an imposed abstinence period. |

Protocol: Assessment of Withdrawal-Induced Hyperlocomotion (based on Spanagel et al., 1996)

-

Animal Model : Male Wistar rats are used.

-

Induction of Dependence : Animals receive a 20% (v/v) ethanol solution as their sole drinking fluid for one week to induce a state of mild physical dependence. Control animals receive water.

-

Withdrawal Induction : Ethanol is withdrawn, and the observation period begins.

-

Monitoring : A radio-telemetric system is implanted to continuously monitor locomotor activity and body temperature without handling stress.

-

Drug Administration : this compound (e.g., 200 mg/kg) or a saline placebo is administered via intraperitoneal (i.p.) injection at specified intervals (e.g., twice daily) following ethanol withdrawal.

-

Data Analysis : Locomotor activity counts are collected and analyzed, comparing the this compound-treated group to the placebo group to determine the drug's effect on withdrawal-induced hyperactivity.

Clinical Evidence and Neuroimaging Studies

Human studies, particularly those using advanced neuroimaging techniques, corroborate the preclinical findings and provide evidence for this compound's neuroprotective and neuromodulatory effects in alcohol-dependent individuals.

| Study Focus | Methodology | Subject Population | Key Quantitative Finding | Reference |

| Glutamate Levels | Magnetic Resonance Spectroscopy (MRS) | Detoxified alcoholics | Decreased central glutamatergic signals (N-acetylaspartate and glutamate). | |

| Neuronal Hyperexcitability | Magnetoencephalography (MEG) | 24 alcohol-dependent subjects | Lower alpha slow-wave activity in frontoparietal regions in the this compound group vs. placebo, indicating a reduction in the hyperexcitatory state. | |

| Abstinence Maintenance | Meta-analysis of clinical trials | Alcohol-dependent patients | This compound reduced the risk of returning to any drinking by 86% and increased cumulative abstinence duration by 11% compared to placebo. |

Protocol: Assessment of Central Glutamate Levels via MRS (based on Umhau et al., 2013 & NCT00106106)

-

Participant Recruitment : Patients meeting DSM-IV criteria for alcohol dependence are recruited and must be abstinent at the start of treatment.

-

Study Design : A randomized, double-blind, placebo-controlled design is implemented.

-

Intervention : Participants are randomized to receive either oral this compound (e.g., 666 mg, three times daily) or a matching placebo for a predefined period (e.g., 28 days).

-

Neuroimaging : Proton magnetic resonance spectroscopy (¹H-MRS) scans are performed at baseline (start of treatment) and at one or more follow-up time points. Scans are focused on a specific volume of interest (VOI) known to be involved in addiction, such as the anterior cingulate cortex.

-

Data Acquisition and Analysis : MRS spectra are acquired to measure the concentration of brain metabolites. The primary outcome is typically the ratio of glutamate to a stable reference compound like creatine (Glu/Cr). Changes in this ratio from baseline to follow-up are compared between the this compound and placebo groups.

Visualizations: Signaling Pathways and Workflows

Caption: Pathophysiology of Alcohol Withdrawal.

Caption: this compound's Neuroprotective Mechanism.

Caption: Preclinical Experimental Workflow.

Caption: Clinical MRS Study Workflow.

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a neuroprotective agent during the critical period of alcohol withdrawal. Its primary mechanism involves the normalization of a hyperactive glutamatergic system, thereby mitigating excitotoxicity, reducing neuronal hyperexcitability, and protecting against neuronal damage.

For researchers and drug development professionals, these findings are significant:

-

Therapeutic Target Validation : The efficacy of this compound validates the glutamatergic system, particularly the NMDA receptor, as a key target for developing novel therapeutics for alcohol use disorder and withdrawal-related brain injury.

-

Biomarker Development : Neuroimaging metrics, such as MRS-measured glutamate levels and MEG-measured neuronal activity, can serve as valuable biomarkers in clinical trials to assess the target engagement and neurophysiological effects of new chemical entities.

-

Future Research : Further investigation is warranted to explore other potential neuroprotective pathways influenced by this compound, such as its effects on neuroinflammation, oxidative stress, and calpain-mediated signaling cascades. Understanding these downstream effects could unveil new targets for combination therapies aimed at maximizing neuronal recovery and preventing relapse.

References

- 1. This compound: A prototypic neuromodulator in the treatment of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective and abstinence-promoting effects of this compound: elucidating the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alcohol Craving, Glutamate and this compound [arsiv.dusunenadamdergisi.org]

- 4. The clinical pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Calcium? [synapse.patsnap.com]

Navigating the Preclinical Landscape of Acamprosate: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Acamprosate, a drug utilized in the management of alcohol dependence, presents a unique pharmacokinetic profile characterized by low bioavailability and a primary reliance on renal excretion. A thorough understanding of its behavior in preclinical models is paramount for interpreting efficacy and safety data, and for guiding further drug development efforts. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of this compound in key preclinical species, details common experimental methodologies, and illustrates its proposed mechanism of action.

Core Pharmacokinetic Parameters: A Cross-Species Comparison

The oral bioavailability of this compound is consistently low across preclinical species, a factor that significantly influences its dosing and therapeutic window. The following tables summarize key pharmacokinetic parameters observed in rats and dogs. While comprehensive data in mice is less available in a structured format, doses ranging from 50 to 200 mg/kg have been used in pharmacological studies to elicit effects on alcohol withdrawal symptoms.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |

| Oral | 9.3 | - | - | - | - | ~20%[1] |

| Oral | 73.3 | - | - | - | - | ~20%[1] |

| Intravenous | 9.3 | - | - | - | - | - |

| Intravenous | 73.3 | - | - | - | - | - |

Note: Specific Cmax, Tmax, AUC, and half-life values for these doses in rats were not detailed in the cited source, which focused on the flip-flop pharmacokinetic phenomenon.

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Administration Route | Dose | Cmax (µg/mL) | Tmax (h) | AUC₀₋₄₈ (µg·h/mL) |

| Oral (enteric-coated tablets) | 666 mg (2 x 333 mg) | 4.3 - 4.5 | 3.8 - 4.0 | 41.5 - 53.6[2] |

Delving into the Mechanism of Action: A Signaling Pathway Perspective

This compound's therapeutic effects are believed to stem from its ability to modulate the balance between excitatory and inhibitory neurotransmission in the central nervous system, which is disrupted by chronic alcohol exposure. Specifically, it interacts with the glutamatergic and GABAergic systems.

Chronic alcohol use leads to an upregulation of N-methyl-D-aspartate (NMDA) receptors, contributing to a state of neuronal hyperexcitability during withdrawal. This compound is thought to act as a weak NMDA receptor antagonist, dampening this excessive glutamatergic activity.[3][4] Concurrently, it is proposed to indirectly enhance the function of gamma-aminobutyric acid (GABA) type A receptors, the primary inhibitory neurotransmitter system in the brain. This dual action helps to restore neuronal equilibrium. Downstream signaling pathways potentially influenced by this compound's modulation of these receptors include those involving calcium-dependent kinases like CaMKII, scaffolding proteins such as PSD-95, and neurotrophic factors like BDNF, all of which are crucial for synaptic plasticity and neuronal health.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols: A Guide to Preclinical Pharmacokinetic Studies

Standardized protocols are crucial for obtaining reliable and reproducible pharmacokinetic data. Below are detailed methodologies for conducting preclinical studies of this compound.

Animal Models

-

Species: Male Wistar rats, Beagle dogs, and various mouse strains are commonly used.

-

Housing: Animals should be housed in controlled environments with respect to temperature, humidity, and light-dark cycles, with ad libitum access to food and water, unless fasting is required for the study.

Drug Administration

-

Oral Administration (Rats): this compound is typically administered via oral gavage. The drug is dissolved or suspended in a suitable vehicle, such as sterile water.

-

Intravenous Administration (Rats): For determination of absolute bioavailability, this compound is administered as an intravenous bolus injection, usually into the tail vein. The drug is dissolved in sterile saline.

-

Oral Administration (Dogs): Enteric-coated tablets are commonly used for oral administration in dogs to mimic clinical formulations.

Blood Sampling

-

Rats: Blood samples are collected at predetermined time points via the jugular or tail vein. A typical sampling schedule might include 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Dogs: Blood samples are collected from a suitable peripheral vein, such as the cephalic vein, at various time points post-administration.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in plasma due to its high sensitivity and specificity.

-

Sample Preparation: A common method for plasma sample preparation is protein precipitation. This involves adding a precipitating agent, such as acetonitrile, to the plasma sample to precipitate proteins. The sample is then vortexed and centrifuged, and the supernatant is collected for analysis.

-

Chromatography:

-

Column: A reverse-phase C18 column is often used for chromatographic separation.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), run in an isocratic or gradient mode.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the this compound molecules.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection of this compound and its internal standard.

-

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic profile of this compound is defined by its low oral bioavailability and lack of metabolism. Understanding these characteristics within different animal models is essential for the design and interpretation of non-clinical efficacy and toxicology studies. The methodologies outlined in this guide provide a framework for conducting robust pharmacokinetic evaluations, while the mechanistic overview offers context for its therapeutic action. This comprehensive understanding is critical for professionals engaged in the ongoing research and development of this compound and other novel therapies for alcohol use disorder.

References

- 1. Evidence of a flip-flop phenomenon in this compound pharmacokinetics: an in vivo study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the relationship between in vitro and in vivo release behaviors of this compound from enteric-coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of this compound. Part II. Ethanol dependence modifies effects of this compound on NMDA receptor binding in membranes from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of this compound. Part I. Characterization of spermidine-sensitive this compound binding site in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Acamprosate's Modulation of GABAergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acamprosate, a therapeutic agent for maintaining abstinence in alcohol-dependent individuals, exerts a significant influence on the central nervous system by restoring the balance between excitatory and inhibitory neurotransmission.[1][2][3][4] Chronic alcohol consumption leads to a hyperexcitable state, in part due to a functional deficiency in the GABAergic system and hyperactivity of the glutamatergic system.[1] this compound is thought to counteract this by enhancing inhibitory signaling through the GABAergic system and dampening excessive glutamate activity. This technical guide provides an in-depth examination of the mechanisms by which this compound modulates GABAergic neurotransmission, presenting key quantitative data from preclinical studies and detailing the experimental protocols used to derive these findings.

Introduction: The Role of the GABAergic System in Alcohol Dependence and this compound's Mechanism of Action

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, acting through ionotropic GABA-A and metabotropic GABA-B receptors to reduce neuronal excitability. Chronic alcohol use disrupts the delicate balance between GABAergic inhibition and glutamatergic excitation. Initially, alcohol enhances the effect of GABA at GABA-A receptors, leading to sedation and anxiolysis. Over time, the brain compensates by downregulating GABA-A receptors, resulting in a state of hyperexcitability and withdrawal symptoms upon cessation of drinking.

This compound, with its chemical structure similar to GABA and taurine, is believed to help normalize this dysregulated system. While its effects on the glutamatergic system, particularly as a modulator of the N-methyl-D-aspartate (NMDA) receptor, are well-documented, its influence on GABAergic neurotransmission is more nuanced and appears to be largely indirect.

This compound's Interaction with GABA Receptors

Contrary to initial hypotheses, a substantial body of evidence from electrophysiological studies suggests that this compound does not directly activate GABA-A receptors.

GABA-A Receptors

Studies using recombinant human GABA-A receptors and brain slice preparations have shown that this compound, at physiologically relevant concentrations, does not significantly alter GABA-A receptor function on its own or in the presence of GABA. For instance, concentrations up to 100 μM did not affect the function of various GABA-A receptor subunit combinations (α4β3δ, α4β3γ2s, α1β2γ2s). Similarly, in rat nucleus accumbens and cortical neurons, this compound (up to 300 μM and 1 mM, respectively) had no effect on GABA-A-mediated inhibitory postsynaptic currents (IPSCs).

GABA-B Receptors

A key aspect of this compound's influence on the GABAergic system appears to be its interaction with presynaptic GABA-B autoreceptors. These receptors typically inhibit the release of GABA. Electrophysiological studies in the nucleus accumbens have demonstrated that this compound can block the inhibitory action of these presynaptic GABA-B receptors. This leads to an increase in GABA release into the synapse, thereby enhancing GABAergic tone.

Quantitative Analysis of this compound's Effects on GABAergic Neurotransmission

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on the GABAergic system.

| Parameter | Brain Region | Animal Model | This compound Concentration/Dose | Effect | Reference |

| GABA-A-mediated IPSCs | Nucleus Accumbens | Rat | 300 μM | No significant change | |

| Paired-Pulse Inhibition (of GABA-A IPSCs) | Nucleus Accumbens | Rat | Not specified | Significantly decreased | |

| ³H-GABA Uptake (Vmax) | Hippocampus | Chronically alcoholized rats | 400 mg/kg/day | Enhanced | |

| ³H-GABA Uptake (Vmax) | Thalamus | Chronically alcoholized rats | 400 mg/kg/day | Enhanced | |

| GABA Levels | Thalamus | Chronically alcoholized rats | Not specified (alcohol effect) | Enhanced |

Detailed Experimental Protocols

A deeper understanding of the data requires a thorough examination of the methodologies employed in these key studies.

Electrophysiological Recordings in Brain Slices

This protocol is based on methodologies used to assess the effects of this compound on synaptic transmission in the nucleus accumbens.

-

Slice Preparation:

-

Rats are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Coronal slices (300-400 μm thick) containing the nucleus accumbens are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

-

Recording:

-

Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 32-34°C).

-

Whole-cell patch-clamp recordings are obtained from visually identified neurons in the nucleus accumbens core using glass micropipettes filled with an internal solution.

-

Synaptic responses are evoked by electrical stimulation of afferent fibers using a bipolar stimulating electrode.

-

-

Pharmacological Application:

-

This compound and other pharmacological agents (e.g., receptor antagonists) are applied to the bath via the perfusion system.

-

To isolate GABA-A receptor-mediated currents, NMDA and AMPA receptor antagonists (e.g., D-APV and CNQX) are included in the aCSF.

-

-

Data Analysis:

-

Evoked postsynaptic currents are recorded and analyzed for changes in amplitude, frequency, and decay kinetics in the presence and absence of this compound.

-

For paired-pulse protocols, two stimuli are delivered at short interstimulus intervals to assess presynaptic release probability.

-

Synaptosomal ³H-GABA Uptake Assay

This protocol is based on methods used to measure the effect of this compound on GABA uptake in different brain regions of chronically alcoholized rats.

-

Animal Model:

-

Male Sprague-Dawley rats are exposed to ethanol vapor for an extended period (e.g., 30 days) to induce chronic alcoholization.

-

A subset of these rats receives daily oral administration of this compound (e.g., 400 mg/kg).

-

Control groups (non-alcoholized, with and without this compound) are also maintained.

-

-

Synaptosome Preparation:

-

At the end of the treatment period, animals are sacrificed, and specific brain regions (cortex, hippocampus, thalamus, etc.) are dissected.

-

The tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction (nerve terminals).

-

-

GABA Uptake Assay:

-

Synaptosomes are resuspended in a physiological buffer.

-

The uptake reaction is initiated by adding a known concentration of radiolabeled GABA (³H-GABA).

-

The mixture is incubated at a controlled temperature (e.g., 37°C) for a short period.

-

The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

Kinetic parameters (Vmax and Km) of GABA uptake are determined by performing the assay at various GABA concentrations and analyzing the data using Lineweaver-Burk plots.

-

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows described in this guide.

References

The Chemical Architecture and Synthesis of Acamprosate Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acamprosate calcium, a synthetic compound with a structural resemblance to the endogenous amino acid homotaurine, is a crucial therapeutic agent in the management of alcohol dependence. This technical guide provides an in-depth exploration of the chemical structure of this compound calcium and a detailed overview of its various synthesis methodologies. Key experimental protocols for its synthesis and analytical characterization are presented, accompanied by quantitative data to facilitate comparison and replication. Furthermore, this document illustrates the primary synthetic pathway using a clear and concise diagram.

Chemical Structure of this compound Calcium

This compound calcium is the calcium salt of N-acetylhomotaurine. Its chemical structure is characterized by a propane sulfonic acid backbone that is N-acetylated at the amino group. The presence of the calcium ion neutralizes the two acetylhomotaurinate anions.

Table 1: Chemical Identifiers and Properties of this compound Calcium

| Identifier/Property | Value |

| IUPAC Name | calcium bis(3-acetamidopropane-1-sulfonate)[1] |

| Synonyms | Calcium acetylhomotaurinate, Calcium N-acetylhomotaurinate, Aotal, Campral[2][3] |

| CAS Number | 77337-73-6[2] |

| Molecular Formula | C₁₀H₂₀CaN₂O₈S₂[4] |

| Molecular Weight | 400.48 g/mol |

| Appearance | White, odorless or nearly odorless powder |

| Solubility | Freely soluble in water; practically insoluble in absolute ethanol and dichloromethane |

Synthesis of this compound Calcium

The synthesis of this compound calcium can be achieved through several distinct routes, primarily involving the formation of the key intermediate, 3-aminopropane-1-sulfonic acid (homotaurine), followed by its acetylation and salt formation.

Synthesis Route 1: From 1,3-Propane Sultone and Ammonia

This common industrial method involves a two-step process starting with the ring-opening of 1,3-propane sultone by ammonia to form homotaurine, which is then acetylated.

Experimental Protocol:

Step 1: Synthesis of 3-Aminopropane-1-sulfonic Acid (Homotaurine)

-

A solution of 1,3-propane sultone (6.1 g, 0.05 mol) in acetone (60 ml) is prepared in a stirred reactor.

-

Gaseous ammonia is introduced into the solution at room temperature at a flow rate of 200-250 ml/min for 1 hour. The reaction is exothermic, and the temperature may rise to approximately 45°C.

-

The reaction mixture is then cooled to room temperature and stirred for an additional 2 hours.

-

Acetone (90 ml) is added to the mixture, which is then stirred for 30 minutes to facilitate the precipitation of the product.

-

The resulting solid is filtered and washed with absolute ethanol (90%) to yield 3-aminopropane-1-sulfonic acid.

Step 2: Synthesis of this compound Calcium

-

A mixture of acetic acid (1 ml, 17.5 mmol) and acetic anhydride (2 ml, 21.16 mmol) is prepared.

-

This mixture is added to a stirred solution of 3-aminopropane-1-sulfonic acid (2.5 g, 17.9 mmol) in distilled water (3 ml).

-

Subsequently, a solution of calcium hydroxide (0.95 g, 12.8 mmol) in distilled water (4 ml) is added to the reaction mixture.

-

The reaction is allowed to proceed for 1 hour.

-

Acetone (25 ml) is then added, and the mixture is stirred for 30 minutes.

-

Finally, ethanol (50 ml) is added to precipitate the product. The resulting solid is filtered and dried to give this compound calcium.

Table 2: Quantitative Data for Synthesis Route 1

| Parameter | Value | Reference |

| Yield | 92% | |

| Purity | 99.7% |

Synthesis Route 2: Acetylation of Homotaurine with Acetic Anhydride and Calcium Acetate

This alternative method directly acetylates homotaurine using acetic anhydride in the presence of a calcium source.

Experimental Protocol:

-

To 97 ml of acetic anhydride, add 13.9 g (0.1 mol) of homotaurine, resulting in a turbid mixture.

-

Add 8.8 g (0.05 mol) of calcium acetate monohydrate to the reaction mixture.

-

Stir the mixture for 8 hours at a temperature of 120-130°C.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 50 ml of water to dissolve the product, followed by 1 g of activated carbon, and stir for 1 hour.

-

Filter the mixture to remove the activated carbon.

-

Concentrate the filtrate under reduced pressure.

-

Towards the end of the concentration, slowly add 100 ml of acetone dropwise to induce crystallization.

-

Stir the resulting suspension at room temperature for 30 minutes and then filter.

-

Wash the filtered product thoroughly with acetone and dry to obtain this compound calcium.

Table 3: Quantitative Data for Synthesis Route 2

| Parameter | Value | Reference |

| Yield | 95% | |

| Purity | High Purity |

Synthesis Route 3: One-Pot Synthesis from 1,3-Propane Sultone and Potassium Acetamide

A more direct, one-pot procedure has been developed to avoid the isolation of the homotaurine intermediate.

Experimental Protocol:

-

To an ice-cold solution of acetamide (24.18 g, 409 mmol) in anhydrous DMF (200 mL) under an inert atmosphere, add potassium tert-butoxide (41.3 g, 368 mmol) in one portion.

-

Stir the mixture for 1 hour at room temperature before cooling in an ice bath.

-

Add a solution of 1,3-propanesultone (25.0 g, 205 mmol) in anhydrous DMF (50 mL) dropwise over 15 minutes to the cooled mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Add a solution of CaCl₂ (22.7 g, 205 mmol) in water (50 mL) dropwise, maintaining the pH between 6.5 and 7.5 by the controlled addition of 1 M HCl.

-

Filter the resulting suspension to remove precipitated KCl.

-

Concentrate the filtrate in vacuo to an oil.

-

Add 2-propanol (IPA) (825 mL) dropwise to the oil.

-

Seed the solution with pure this compound calcium to induce crystallization.

-

Stir the suspension overnight at room temperature, filter, wash with IPA, and dry to obtain crude this compound calcium.

Table 4: Quantitative Data for Synthesis Route 3

| Parameter | Value | Reference |

| Yield | 74-77% | |

| Purity | >95% |

Analytical Characterization

The identity and purity of synthesized this compound calcium are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

-

Instrument: Waters e2695 separation module with an autosampler.

-

Column: Phenomenex® C18 (250 mm × 4.6 mm, 5μm).

-

Mobile Phase: Triethylammonium phosphate buffer (pH 4.0). To prepare, add 5 mL of triethylamine to 1000 ml of HPLC grade water and adjust the pH with diluted orthophosphoric acid. Filter through a 0.45 μm nylon membrane filter and degas.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

-

Data Analysis: Empower 3 software.

Table 5: HPLC Validation Data

| Parameter | Result | Reference |

| Linearity Range | 50 - 200 µg/mL | |

| LOD | 0.012 µg/mL | |

| LOQ | 0.042 µg/mL | |

| Recovery | 99.36 - 100.60% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O):

-

δ 3.15 (t, 2H)

-

δ 2.80 (t, 2H)

-

δ 1.86 (s, 3H)

-

δ 1.80 (m, 2H)

¹³C NMR (100 MHz, D₂O):

-

δ 174.13

-

δ 48.44

-

δ 38.01

-

δ 23.93

-

δ 21.83

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound calcium would be expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretch: Around 3300 cm⁻¹

-

C-H stretch (alkane): Around 2850-2960 cm⁻¹

-

C=O stretch (amide I): Around 1640 cm⁻¹

-

N-H bend (amide II): Around 1550 cm⁻¹

-

S=O stretch (sulfonate): Strong bands around 1200 cm⁻¹ and 1050 cm⁻¹

Synthesis Pathway Diagram

References

The Dawn of a New Approach: Unraveling the Early Research and Discovery of Acamprosate for Alcohol Dependence

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Acamprosate, marketed under the brand name Campral®, represents a significant milestone in the pharmacotherapy of alcohol dependence. Its journey from a compound with a poorly understood mechanism to a widely prescribed medication is a testament to the intricate process of drug discovery and development. This technical guide delves into the foundational preclinical and clinical research that paved the way for this compound's approval and its integration into addiction medicine. We will explore the initial hypotheses surrounding its mechanism of action, detail the experimental protocols of seminal studies, and present the quantitative data that underscored its potential as a relapse-prevention agent.

Early Preclinical Research: From Taurine Analogue to Alcohol Consumption Reduction

This compound, or calcium acetylhomotaurinate, is a synthetic analogue of the endogenous amino acid taurine.[1] Initial preclinical investigations were driven by the hypothesis that its structural similarity to GABA might imply an interaction with GABAergic systems, which are known to be dysregulated in alcohol dependence.[1]

Key Preclinical Experiments and Methodologies

The early preclinical work on this compound primarily utilized rodent models of alcohol consumption and relapse. These studies were crucial in establishing the compound's efficacy in reducing alcohol intake and informing the design of subsequent clinical trials.

One of the foundational experimental paradigms was the two-bottle choice model . In this setup, rodents, typically rats, are given concurrent access to two bottles, one containing water and the other an ethanol solution. The volume of liquid consumed from each bottle is measured to determine the animal's preference for alcohol.

Another critical model was the alcohol deprivation effect (ADE) , which is designed to mimic relapse behavior.[2] In this paradigm, animals with a history of chronic alcohol consumption are deprived of alcohol for a period, and then alcohol access is reinstated. This typically leads to a temporary but significant increase in alcohol consumption, an effect that can be targeted by potential anti-relapse medications.[2]

Experimental Workflow: Two-Bottle Choice Model

Caption: Workflow of the two-bottle choice model in preclinical this compound research.

Table 1: Summary of Key Early Preclinical Studies on this compound

| Study | Animal Model | Experimental Design | This compound Dosage | Key Findings |

| Boismare et al. (referenced in[3]) | Rats | Two-bottle choice | Not specified in secondary sources | Reduced voluntary alcohol intake. |

| Le-Magner et al. (referenced in) | Long-Evans rats | Two-bottle choice after forced alcohol consumption | 100-200 mg/kg | Decreased voluntary drinking of 12% ethanol solution. Sodium this compound had no effect. |

| Spanagel et al. (1996) | Wistar rats | Alcohol deprivation effect model | 50-200 mg/kg i.p. twice daily | Dose-dependently decreased alcohol drinking following deprivation. The highest dose reduced intake below baseline. |

| Spanagel et al. (1996) | Wistar rats | Alcohol withdrawal model | 200 mg/kg i.p. twice daily | Reduced withdrawal-induced hyperlocomotion and changes in food intake. |

Pivotal Clinical Trials: Establishing Efficacy in Humans

The promising results from preclinical studies prompted the initiation of clinical trials to evaluate the safety and efficacy of this compound in individuals with alcohol dependence. The French pharmaceutical company Laboratoires Meram began clinical development in 1982. A series of randomized, double-blind, placebo-controlled trials conducted in Europe were instrumental in establishing its clinical utility and ultimately led to its approval in France in 1989 and later in the United States in 2004.

Core Methodologies of Pivotal Trials

These early clinical trials shared several common design features:

-

Participants: The studies enrolled adult patients diagnosed with alcohol dependence (often based on DSM-III-R criteria) who had undergone detoxification and were abstinent at the start of the treatment.

-

Design: The trials were typically multicenter, randomized, double-blind, and placebo-controlled.

-

Intervention: Patients were randomly assigned to receive either this compound or a placebo. The daily dosage of this compound was often weight-dependent, with a common regimen being 1998 mg for patients weighing over 60 kg and 1332 mg for those weighing 60 kg or less. Treatment duration varied from 90 days to 12 months.

-

Concomitant Treatment: All patients received psychosocial support or counseling in addition to the study medication.

-

Outcome Measures: The primary efficacy endpoints typically included the rate of complete abstinence, the time to first drink (cumulative abstinence duration), and the percentage of abstinent days.

Experimental Workflow: Pivotal this compound Clinical Trial Design

Caption: Generalized workflow of the pivotal clinical trials for this compound.

Table 2: Quantitative Outcomes of Key Pivotal Clinical Trials of this compound

| Study | N | Treatment Duration | This compound Daily Dose | Primary Outcome Measure | Result (this compound vs. Placebo) |

| Paille et al. (1995) | 538 | 12 months | 1300 mg or 2000 mg | Continuous Abstinence | At 6 months, abstinence was significantly higher in both this compound groups (p ≤ 0.02). At 12 months, the difference was not statistically significant (p = 0.096). The high-dose group had a significantly longer cumulative abstinence duration (153 vs. 102 days, p = 0.005). |

| Sass et al. (1996) | 272 | 48 weeks | Weight-adjusted | Continuous Abstinence Rate | 43% vs. 21% at the end of treatment (p = 0.005). At 48-week follow-up, 39% vs. 17% remained abstinent (p = 0.003). |

| Whitworth et al. (1996) | 455 | 360 days | Weight-adjusted | Time to First Treatment Failure | The time to first drink was significantly longer in the this compound group. |

| Pelc et al. (1997) | 188 | 90 days | 1332 mg or 1998 mg | Abstinence | This compound was significantly superior to placebo for all efficacy parameters, with a trend for a better effect at the higher dose. |

| Tempesta et al. (2000) | 330 | 180 days | 1998 mg | Abstinence Rate | 57.9% vs. 45.2% at the end of treatment (p = 0.03). Cumulative abstinence duration was 110 days vs. 89 days (p = 0.016). |

Unraveling the Mechanism of Action: Evolving Hypotheses

The precise mechanism of action of this compound has been a subject of extensive research and evolving theories.

The Glutamate/GABA Hypothesis

The predominant early theory centered on the modulation of the glutamatergic and GABAergic neurotransmitter systems. Chronic alcohol exposure leads to a hyperglutamatergic state, particularly during withdrawal, which is associated with excitotoxicity and craving. This compound is thought to restore the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission. It is believed to act as a functional antagonist at NMDA receptors, inhibiting the overactivity seen during alcohol withdrawal, while under normal conditions, it may augment NMDA receptor function.

Signaling Pathway: Hypothesized Glutamate/GABA Modulation by this compound

Caption: Hypothesized mechanism of this compound in restoring neurotransmitter balance.

The Calcium Hypothesis

More recent research has proposed a significant role for the calcium moiety of the this compound molecule. Some preclinical studies have suggested that the effects of this compound can be largely replicated by the administration of calcium salts, challenging the long-held belief that the acetylhomotaurine component is solely responsible for its pharmacological activity. This has led to the hypothesis that alterations in plasma and brain calcium levels may be a key factor in this compound's efficacy.

Conclusion

The early research and discovery of this compound for alcohol dependence illustrate a classic trajectory of psychopharmacological development, from preclinical validation in animal models to rigorous confirmation in large-scale clinical trials. While the initial hypothesis of GABAergic modulation has evolved to a more nuanced understanding involving the glutamatergic system and potentially the calcium component of the molecule, the foundational studies remain a cornerstone of its clinical use. The data from these early investigations consistently demonstrated a modest but significant effect of this compound in promoting abstinence and delaying relapse in detoxified individuals with alcohol dependence, solidifying its place as one of the few FDA-approved medications for this challenging condition. Future research will likely continue to refine our understanding of its precise molecular targets, paving the way for the development of even more effective pharmacotherapies for alcohol use disorder.

References

- 1. This compound reduces ethanol intake in the rat by a combined action of different drug components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and alcohol: I. Effects on alcohol intake following alcohol deprivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Acamprosate's Attenuation of Neuronal Hyperexcitability in Alcohol Abstinence: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic alcohol consumption significantly disrupts the delicate balance of excitatory and inhibitory neurotransmission in the central nervous system. Upon cessation of alcohol intake, the brain enters a state of hyperexcitability, primarily driven by a hyperactive glutamatergic system and a compromised GABAergic system. This neuronal hyperexcitability is a key contributor to the distressing symptoms of alcohol withdrawal and a major factor in relapse. Acamprosate, a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and the neuromodulator taurine, has emerged as a key pharmacological intervention to mitigate this hyperexcitability and support alcohol abstinence. This technical guide provides an in-depth analysis of this compound's core mechanisms of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.

The Neurobiology of Alcohol Withdrawal and Neuronal Hyperexcitability

Chronic exposure to ethanol leads to adaptive changes in the brain's neurotransmitter systems. Ethanol enhances the function of inhibitory GABA_A receptors and inhibits the function of excitatory N-methyl-D-aspartate (NMDA) receptors. To maintain homeostasis, the brain compensates by downregulating GABA_A receptor function and upregulating NMDA receptor density and sensitivity.

During alcohol withdrawal, the sudden removal of ethanol's inhibitory influence leaves the brain with an overactive glutamatergic system and a diminished GABAergic tone. This imbalance results in a state of neuronal hyperexcitability, manifesting as anxiety, insomnia, tremors, and in severe cases, seizures.[1][2] This hyperglutamatergic state is a primary target for therapeutic intervention to manage withdrawal symptoms and prevent relapse.[3]

This compound's Mechanism of Action: Restoring Neurotransmitter Balance

This compound is thought to restore the balance between excitatory and inhibitory neurotransmission, thereby alleviating the neuronal hyperexcitability characteristic of alcohol abstinence.[4][5] Its primary mechanism of action involves the modulation of the glutamatergic system, with a secondary, indirect influence on the GABAergic system.

Modulation of the Glutamatergic System

The core of this compound's therapeutic effect lies in its ability to dampen the hyperactive glutamatergic system during alcohol withdrawal.

-

NMDA Receptor Antagonism: this compound acts as a functional antagonist of the NMDA receptor. While its direct binding affinity is low, it is believed to indirectly modulate receptor function, possibly through interactions with the polyamine or other regulatory sites on the receptor complex. This antagonism helps to counteract the excessive glutamate-mediated signaling that drives neuronal hyperexcitability.

-

mGluR5 Interaction: Evidence also suggests that this compound may interact with metabotropic glutamate receptor 5 (mGluR5). Antagonism of mGluR5 can further contribute to the reduction of glutamatergic overactivity.

Indirect Influence on the GABAergic System